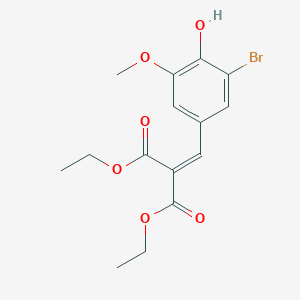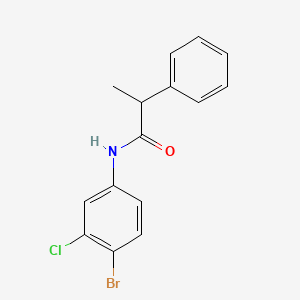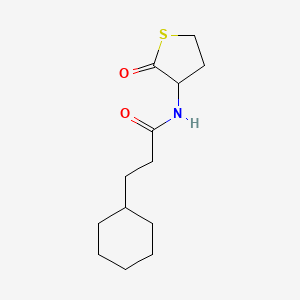
diethyl (3-bromo-4-hydroxy-5-methoxybenzylidene)malonate
Vue d'ensemble
Description
Diethyl (3-bromo-4-hydroxy-5-methoxybenzylidene)malonate, also known as Bromo-Substituted Chalcone, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis of Oligonucleotide Glycoconjugates
A study by Katajisto, Heinonen, and Lönnberg (2004) highlights the use of diethyl malonate derivatives in the solid-phase synthesis of oligonucleotide glycoconjugates. The process involves a stepwise aminolysis leading to the preparation of a key building block for the synthesis of glycoconjugates bearing three different sugar units. This application demonstrates the compound's utility in complex organic synthesis, enabling the creation of bioconjugate molecules for research into nucleic acid functionalities and therapeutics Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004.
Synthesis of Heterocyclic Compounds
In another research, Lin Chen (2011) utilized a related malonate compound for the synthesis of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This process involves bromination and etherification steps, indicating the role of malonate derivatives in facilitating the construction of complex heterocyclic structures. Such compounds have potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis Lin Chen, 2011.
Esterification and Protection of Amino Acids
A method described by Alaiz et al. (1989) involves the protection of the amino group of amino acids using a malonate derivative, showcasing the compound's utility in the modification of amino acids. This process is crucial for the esterification and subsequent chemical manipulation of amino acids, underlining its importance in peptide synthesis and modification studies M. Alaiz, J. Girón, F. Hidalgo, M. P. Maza, F. Millán, R. Zamora, E. Vioque, 1989.
Alkaline Hydrolysis and Antioxidation Studies
The research by Volod’kin, Lomakin, Zaikov, and Evteeva (2009) focuses on the alkaline hydrolysis of a malonate derivative, exploring the decarboxylation process and its efficiency. The study also delves into the compound's antioxidation properties, demonstrating its potential in understanding chemical stability and antioxidation mechanisms A. Volod’kin, S. Lomakin, G. Zaikov, N. M. Evteeva, 2009.
Enzyme-aided Synthesis of Amino Acids
Krishnamurthy et al. (2015) utilized diethyl malonate derivatives for the synthesis of racemic amino acids, which were then resolved into enantiomers with the help of enzymes. This study exemplifies the compound's role in chiral synthesis and the preparation of enantiomerically pure compounds, crucial for drug development and biological studies Suvratha Krishnamurthy, Jalli Venkataprasad, Tarun Chand Vagvala, T. Moriguchi, A. Tsuge, 2015.
Propriétés
IUPAC Name |
diethyl 2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO6/c1-4-21-14(18)10(15(19)22-5-2)6-9-7-11(16)13(17)12(8-9)20-3/h6-8,17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLOFPHUALOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[6-(3-cyclopenten-1-ylamino)-2-pyrazinyl]thio}acetic acid](/img/structure/B4058136.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide](/img/structure/B4058150.png)
![3-ethyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)

![N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4058174.png)
![ethyl 7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4058175.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4058179.png)
![5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)
![2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B4058201.png)

![N-(3-methoxypropyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4058212.png)
![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)